molecular formula C8H6N2O5 B8787060 2-(3-Nitroanilino)-2-oxoacetic acid CAS No. 6274-26-6

2-(3-Nitroanilino)-2-oxoacetic acid

Cat. No.: B8787060
CAS No.: 6274-26-6
M. Wt: 210.14 g/mol
InChI Key: CROYMQQHSFRWHS-UHFFFAOYSA-N
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Description

2-(3-Nitroanilino)-2-oxoacetic acid is a synthetic organic compound belonging to the class of nitroanilino-oxoacetic acid derivatives. This compound features a molecular structure comprising both anilino and oxoacetic acid functional groups, with a nitro substituent at the meta-position of the phenyl ring. This specific arrangement of electron-withdrawing groups creates a multifunctional reagent valuable for various chemical transformations and research applications. The meta-position of the nitro group on the anilino ring influences the compound's electronic properties and reactivity compared to its ortho- and para-substituted analogues . In pharmaceutical research, this compound serves as a versatile chemical intermediate and building block for the synthesis of more complex molecules. While specific mechanistic studies on this exact compound are limited, structurally similar nitroanilino-oxoacetic acid derivatives have demonstrated significant research utility as intermediates in developing bioactive molecules . Related compounds have shown potential in investigations across various therapeutic areas, including anticancer research . The compound's molecular architecture allows for further chemical modifications at multiple sites, including the carboxylic acid, nitro group, and amide functionality, enabling researchers to create diverse chemical libraries for structure-activity relationship studies. The physicochemical properties of this compound include characteristic features common to this chemical class. Based on closely related compounds, it typically presents as a solid with a melting point potentially ranging between 190-210°C . The presence of both acidic and polar functional groups suggests this compound may demonstrate moderate solubility in polar organic solvents, with solubility characteristics being highly dependent on pH due to the ionizable carboxylic acid group . Researchers should experimentally determine optimal solvent systems for specific applications. Proper handling procedures should include using appropriate personal protective equipment and working in a well-ventilated environment. This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

6274-26-6

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

2-(3-nitroanilino)-2-oxoacetic acid

InChI

InChI=1S/C8H6N2O5/c11-7(8(12)13)9-5-2-1-3-6(4-5)10(14)15/h1-4H,(H,9,11)(H,12,13)

InChI Key

CROYMQQHSFRWHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-nitroanilino)-2-oxoacetic acid with structurally analogous compounds, emphasizing substituent effects:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Solubility (Polar Solvents) Melting Point (°C)
This compound C₈H₆N₂O₅ 210.14 3-Nitroanilino Moderate (DMSO, acetone) ~180–185 (dec.)
2-((4-Nitrophenyl)amino)-2-oxoacetic acid C₈H₆N₂O₅ 210.14 4-Nitroanilino Low (water-insoluble) ~190–195 (dec.)
2-(Methylamino)-2-oxoacetic acid C₃H₅NO₃ 119.08 Methylamino High (water-miscible) ~95–100
2-(2-Ethyl-6-methylanilino)-2-oxoacetic acid C₁₁H₁₃NO₃ 207.22 Alkyl-substituted anilino Low (organic solvents) ~150–155
2-(3-Fluorophenyl)-2-oxoacetic acid C₈H₅FO₃ 168.12 3-Fluorophenyl Moderate (ethanol, DMSO) ~110–115

Key Observations:

  • Substituent Effects: The nitro group (meta vs. para) reduces solubility in polar solvents compared to alkyl or amino substituents due to increased molecular polarity and intermolecular hydrogen bonding .
  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group enhances acidity (pKa ~2.5–3.0) compared to methylamino derivatives (pKa ~4.5–5.0), influencing reactivity in nucleophilic acyl substitution reactions .

Pharmacological and Industrial Relevance

  • This compound: Investigated as a precursor to nootropic agents, though its bioactivity is less pronounced compared to amino acid ester derivatives (e.g., 2-(benzoylamino)-2-oxoacetic acid esters) .
  • Ethyl 2-(4-isopropylanilino)-2-oxoacetate: A lipophilic variant used in agrochemicals, highlighting the role of alkyl chains in enhancing membrane permeability .

Preparation Methods

Nitration of Aniline to 3-Nitroaniline

The synthesis begins with the nitration of aniline to produce 3-nitroaniline. This step requires precise control to ensure regioselectivity, as aniline is strongly activating and meta-directing.

Reaction Strategy :

  • Nitration Conditions :

    • Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst.

    • Solvent : Methylene dichloride (DCM) or acetic anhydride to maintain homogeneity and regulate acidity.

    • Temperature : 0–10°C to prevent over-nitration.

Typical Protocol :

  • Aniline is dissolved in DCM or acetic anhydride.

  • A mixture of HNO₃ and H₂SO₄ is added dropwise under stirring at 0–10°C.

  • The reaction is monitored via TLC or HPLC to ensure completion.

Yield : ~60–70% for 3-nitroaniline, depending on reaction conditions.

Reaction with Oxoacetate Chloride

The second step involves coupling 3-nitroaniline with oxoacetate chloride to form the ester intermediate, followed by hydrolysis to the acid.

Reaction Strategy :

  • Reagents :

    • Oxoacetate Chloride : Methyl or ethyl chlorooxoacetate.

    • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.

    • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

Typical Protocol :

  • 3-Nitroaniline is dissolved in DCM under nitrogen.

  • Oxooacetate chloride is added dropwise, followed by TEA.

  • The mixture is stirred at 0°C to room temperature for 1–2 hours.

  • The ester is purified via column chromatography.

Yield : ~90–96% for the ester intermediate.

Hydrolysis to the Acid

The final step converts the ester to the carboxylic acid.

Reaction Strategy :

  • Reagents :

    • Base : Sodium hydroxide (NaOH) in aqueous THF or methanol.

    • Acid : Hydrochloric acid (HCl) for acidic workup.

Typical Protocol :

  • The ester is dissolved in THF or methanol.

  • NaOH is added, and the mixture is stirred at room temperature for 1–2 hours.

  • The solution is acidified with HCl, and the precipitate is filtered.

Yield : ~85–92% for the final acid.

Reaction Conditions and Optimization

Nitration Optimization

ParameterOptimal RangeImpact on Yield/Selectivity
Temperature0–10°CPrevents over-nitration
HNO₃/H₂SO₄ Ratio1.5:1.1 (molar)Maximizes meta-regioselectivity
SolventDCM or acetic anhydrideEnhances homogeneity

Coupling Reaction

ParameterOptimal RangeImpact on Yield/Selectivity
Oxooacetate ChlorideMethyl or ethylHigher reactivity with methyl
BaseTEA or DIPEAEfficient HCl scavenging
SolventDCMHigh solubility of reactants

Hydrolysis Conditions

ParameterOptimal RangeImpact on Yield/Selectivity
Base Concentration1–2 M NaOHComplete saponification
SolventTHF or methanolSwells ester for reaction
Reaction Time1–2 hoursFull conversion

Challenges and Considerations

Regioselectivity in Nitration

Aniline’s strong activation by the amino group favors para substitution, but the nitro group is meta-directing. To achieve 3-nitroaniline, nitration must occur before the amino group is introduced. Alternative strategies include:

  • Protective Groups : Introducing a blocking group (e.g., acetyl) on the para position to direct nitration to meta.

  • Catalysts : Using Lewis acids (e.g., FeCl₃) to enhance meta selectivity.

Stability of Intermediates

The oxoacetate chloride is moisture-sensitive and reactive. Storage under inert gas and low temperatures is critical.

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexanes for ester purification.

  • Crystallization : Recrystallization in CHCl₃/hexane for the final acid .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Nitroanilino)-2-oxoacetic acid, and how can reaction conditions be controlled to improve yield?

  • Methodology : Synthesis of structurally similar α-oxocarboxylic acids often involves condensation reactions between nitroaniline derivatives and oxoacetic acid precursors. For example, thionyl chloride-mediated activation of carboxylic acids (e.g., 1-adamantanecarboxylic acid) followed by coupling with malonate esters has been optimized for mild conditions . Adjusting pH (4–6) and temperature (20–40°C) during hydrolysis steps can minimize side reactions and enhance purity. Continuous flow reactors, as noted in analogous syntheses, may improve scalability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H NMR : Compare chemical shifts of aromatic protons (δ 7.2–8.5 ppm for nitro-substituted anilines) and oxoacetic acid protons (δ 4.0–5.0 ppm for α-keto groups) with reference spectra .
  • IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .
  • HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry (expected [M-H]⁻ ion at m/z 225.04) for purity assessment .

Advanced Research Questions

Q. What mechanistic insights explain the electrophilic reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The nitro group at the 3-position enhances electrophilicity via resonance withdrawal, directing nucleophiles to the α-keto carbon. Computational studies (DFT) on analogous compounds reveal charge distribution patterns, where the nitro group reduces electron density on the anilino ring by 15–20%, facilitating nucleophilic attack . Kinetic studies under varying pH (2–10) and solvent polarity (DMSO vs. water) can quantify rate constants for mechanistic modeling .

Q. How do structural modifications (e.g., substituent position on the anilino ring) alter the compound’s bioactivity or solubility?

  • Methodology :

  • Comparative Analysis : Replace the nitro group with chloro (as in 2-(3,5-dichloroanilino)-2-oxoacetic acid ) or trifluoromethyl groups to assess changes in LogP (via shake-flask method) and IC₅₀ values (enzyme inhibition assays).
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular hydrogen bonds between the oxoacetic acid and nitro groups, impacting solubility .

Q. What strategies resolve contradictions in reported biological activity data, such as inconsistent enzyme inhibition profiles?

  • Methodology :

  • Dose-Response Curves : Replicate assays (e.g., COX-2 inhibition) across multiple cell lines (HEK293, HeLa) to identify cell-type-specific effects .
  • Metabolite Screening : Use LC-MS/MS to detect degradation products (e.g., nitro-reduction to amino derivatives) that may interfere with activity .
  • Computational Docking : Compare binding affinities of tautomeric forms (keto vs. enol) to target enzymes using AutoDock Vina .

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